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molecular formula C9H8F2O3 B8557679 3,5-Difluorophenyl-alpha-hydroxy-alpha-methylacetic acid

3,5-Difluorophenyl-alpha-hydroxy-alpha-methylacetic acid

Cat. No. B8557679
M. Wt: 202.15 g/mol
InChI Key: PIRFKLCWZMSXPK-UHFFFAOYSA-N
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Patent
US06569851B1

Procedure details

The compound was prepared according to the general procedure of Stiller et al., J. Med. Chem., 15:1029 (1972). A solution of alpha-keto-3,5-difluorophenylacetic acid (prepared according to Middleton et al., J. Org Chem., 45:2883 (1980)) in diethyl ether was cooled to 0° C. Methylmagnesium chloride (4.7 eq., 3.0 M solution in THF) was added dropwise via syringe pump at a rate of 10 ml/min so that the internal temperature did not exceed 5.5° C. The cooling bath was removed and stirring continued at ambient for 1.5 hours. After approximately 30 minutes, the clumps of solid dissolved. The mixture was poured onto ice and acidified with 1N HCl. The aqueous layer was extracted thrice with ethyl acetate. The combined organics were washed with 5% NaHSO3, water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to a yellowish solid. The solid was recrystallized from dichloromethane, giving a white crystalline solid having a melting point of 102.5-103.2 C. C9H8F2O3 (MW 202.17); mass spectroscopy found (M−H) 201.2. Anal calcd for C9H8F2O3: C, 53.47, H, 3.99. Found: C, 53.76; H, 3.82.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[C:8]([F:13])[CH:7]=1)[C:3]([OH:5])=[O:4].[CH3:14][Mg]Cl>C(OCC)C>[F:13][C:8]1[CH:7]=[C:6]([C:2]([OH:1])([CH3:14])[C:3]([OH:5])=[O:4])[CH:11]=[C:10]([F:12])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)C1=CC(=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
CUSTOM
Type
CUSTOM
Details
did not exceed 5.5° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
After approximately 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
the clumps of solid dissolved
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted thrice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with 5% NaHSO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellowish solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from dichloromethane
CUSTOM
Type
CUSTOM
Details
giving a white crystalline solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)O)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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